ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A study by Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products with good to excellent yields, highlighting the versatility of ethyl 1-ethyl-1H-pyrazole-3-carboxylate in synthesizing complex molecules (Ghaedi et al., 2015).
Regioselective Synthesis under Ultrasound Irradiation : Machado et al. (2011) developed a highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, significantly reducing reaction times and enhancing yields. This study showcases the potential for this compound in facilitating rapid and efficient chemical transformations (Machado et al., 2011).
Steric Redirection and Catalysis
Steric Redirection of Alkylation : Wright et al. (2018) explored the alkylation of ethyl 1H-pyrazole-3-carboxylate, finding that the introduction of a triphenylsilyl group could sterically redirect the alkylation, leading to synthetically useful yields of ethyl 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates. This discovery opens new avenues for the modification of this compound derivatives (Wright et al., 2018).
Ruthenium-catalyzed C-H/CO/Olefin Coupling : A study by Asaumi et al. (2003) highlighted the extraordinary reactivity of 1-arylpyrazoles toward carbonylation at C-H bonds in the presence of Ru(3)(CO)(12), with ethylene. This reactivity, influenced by the positioning of the pyrazole ring, underscores the potential of this compound in catalytic processes (Asaumi et al., 2003).
Structural Analysis and Characterization
Crystal Structure and DFT Study : Zhao and Wang (2023) synthesized and analyzed the structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative. Through X-ray diffraction and DFT calculations, they provided insights into the compound's physical and chemical properties, demonstrating the compound's relevance in structural chemistry and material science (Zhao & Wang, 2023).
Properties
IUPAC Name |
ethyl 1-ethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-5-7(9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBNCMQHDWOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629689 | |
Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007503-15-2 | |
Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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